molecular formula C8H13N B1267447 1-(Prop-2-yn-1-yl)piperidine CAS No. 5799-75-7

1-(Prop-2-yn-1-yl)piperidine

Número de catálogo: B1267447
Número CAS: 5799-75-7
Peso molecular: 123.2 g/mol
Clave InChI: LQSQLFOKTMSBEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

1-(Prop-2-yn-1-yl)piperidine can be synthesized through several methods. A common synthetic route involves the propargylation of piperidine. This process typically involves the reaction of piperidine with bromoacetylene under appropriate conditions to generate this compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Análisis De Reacciones Químicas

1-(Prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in saturated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Development:
1-(Prop-2-yn-1-yl)piperidine serves as a key building block in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating conditions such as cancer, neurological disorders, and infections. For instance, research indicates that piperidine derivatives can act as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties. Preliminary studies suggest that it may interact with neurotransmitter systems, providing potential therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. In silico studies indicate high probabilities of antineurotic activity .

Antimicrobial Activity:
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against pathogens such as Candida auris.. The mechanism involves disrupting microbial cell membranes, leading to cell death.

Synthetic Organic Chemistry

Synthesis Methods:
The synthesis of this compound can be achieved through several methods, including the propargylation of piperidine using bromoacetylene under appropriate conditions. This accessibility makes it a valuable intermediate for further chemical modifications.

Reactivity:
The compound undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
  • Reduction: The alkyne can be reduced to form alkenes or alkanes using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the alkyne group, allowing for the formation of more complex derivatives.

Biochemical Interactions

Enzyme Inhibition:
this compound has been shown to interact with various enzymes, particularly oxidases. Its ability to irreversibly inhibit these enzymes suggests potential applications in metabolic regulation and therapeutic interventions for diseases associated with oxidative stress .

Reactive Oxygen Species Generation:
The compound acts as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer mechanisms. This property can lead to oxidative stress in cells, which may have implications for both therapeutic applications and toxicity .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited superior cytotoxic action compared to established anticancer drugs like tamoxifen. The structure–activity relationship (SAR) analysis indicated that specific modifications could enhance their efficacy against cancer cells .

Case Study 2: Neuroprotective Potential

In silico modeling studies suggested that the compound could modulate neurotransmitter receptor activity, indicating potential applications in treating neurodegenerative disorders. The predictive activity spectrum showed promising results for antineurotic effects.

Mecanismo De Acción

research suggests that some alkynylpiperidines can act as irreversible inhibitors of oxidases by binding to their active sites. This binding can lead to the inhibition of enzyme activity, which may have therapeutic implications.

Actividad Biológica

1-(Prop-2-yn-1-yl)piperidine is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by a propynyl group attached to the piperidine ring, allows it to interact with various biological targets, making it a candidate for therapeutic applications in areas such as cancer treatment, antimicrobial activity, and neuroprotection.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various strains of bacteria and fungi, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.24 to 0.97 μg/mL against specific pathogens like Candida auris . The compound's mechanism involves disrupting the plasma membrane integrity of microbial cells, leading to cell death .

Neuroprotective Effects

The compound has shown promise in neuropharmacology. In silico studies suggest that derivatives of piperidine, including this compound, may act on neurotransmitter systems and ion channels, potentially offering therapeutic benefits for neurodegenerative diseases . The predictive activity spectrum indicates a high probability of antineurotic and antiparkinsonian effects (Pa values around 0.79 and 0.685 respectively) .

Cytotoxicity and Cancer Treatment

The compound's cytotoxic effects have been explored in various cancer cell lines. It has been associated with inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent . The ability to affect cancer cell viability through apoptosis and cell cycle arrest has been documented, suggesting its potential as a therapeutic agent in oncology .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityMIC values between 0.24 - 0.97 μg/mL against C. auris
Neuroprotective PotentialHigh probability of antineurotic activity (Pa=0.79)
Cytotoxic Effects in Cancer CellsInduces apoptosis and cell cycle arrest

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound disrupts microbial membranes, leading to cell lysis.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, promoting programmed cell death.
  • Ion Channel Modulation : Interaction with voltage-gated ion channels may contribute to its neuroprotective effects.

Propiedades

IUPAC Name

1-prop-2-ynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSQLFOKTMSBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319899
Record name 1-(prop-2-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5799-75-7
Record name 5799-75-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(prop-2-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-yn-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

With stirring, a solution of 2-propynyl chloride (40.31 g) in dry methanol (50 ml) was added dropwise to a solution of piperidine (92.14 g) in dry methanol (100 ml). The mixture was stirred at 25° C. for 3 hours and then filtered. The filtrate was concentrated under reduced pressure and the residue was distilled (boiling point: 163–165° C./atmospheric pressure).
Quantity
40.31 g
Type
reactant
Reaction Step One
Quantity
92.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of piperidine (8.5 ml) in diethyl ether (100 ml) was added propargyl bromide (3 ml) on an ice bath, the solution was stirred overnight at room temperature, then diethyl ether was added thereto followed by filtering, and the solvent was evaporated in vacuo to provide the title compound (6.0 g).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Prepared using methodology as described in US 2005/0026944. To a stirred mixture of piperidine (851 mg, 10.0 mmol), cesium carbonate (3.26 g, 10.0 mmol) and acetone (20 mL) was added 3-bromoprop-1-yne (1.49 g, 10.0 mmol; 80% in toluene) at room temperature. The white suspension was stirred for 18 hours at room temperature. The suspension was filtered, and the filtrate was concentrated. The resulting residue was triturated with diethyl ether (10 mL), filtered, and the filtrate concentrated to obtain the product as an oil (0.70 g, 56%). 1H NMR (400 MHz, CDCl3) δ 3.27 (d, J=2 Hz, 2H), 2.50 (m, 4H), 2.22 (t, J=2 Hz, 1H), 1.62 (m, J=6 Hz, 4H), 1.43 (m, 2H).
Quantity
851 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(Prop-2-yn-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(Prop-2-yn-1-yl)piperidine
Reactant of Route 5
1-(Prop-2-yn-1-yl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(Prop-2-yn-1-yl)piperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.